2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a tetrahydrobenzo[b]thiophene derivative characterized by a 6-methyl substituent on the cyclohexene ring, a 3-carboxamide group, and a 2-acetamido side chain modified with a benzylsulfonyl moiety.
Properties
IUPAC Name |
2-[(2-benzylsulfonylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-12-7-8-14-15(9-12)26-19(17(14)18(20)23)21-16(22)11-27(24,25)10-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKLDISQVNHBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 922485-24-3) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, particularly its anticancer and antibacterial effects.
- Molecular Formula : C₁₈H₂₂N₂O₃S₂
- Molecular Weight : 378.5 g/mol
- Structure : The compound features a tetrahydrobenzo[b]thiophene core, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of tetrahydrobenzo[b]thiophene derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects, including:
- Anticancer Activity : Research indicates that derivatives of tetrahydrobenzo[b]thiophene possess significant anticancer properties. For instance, studies show that certain derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HEPG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) with IC50 values indicating potent activity .
- Antibacterial Activity : Compounds similar to the one have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study reported MIC values for synthesized tetrahydrobenzothiophene derivatives against E. coli, P. aeruginosa, and S. aureus ranging from 0.54 μM to 19.92 μM .
Anticancer Activity
A series of studies have evaluated the anticancer potential of tetrahydrobenzo[b]thiophene derivatives:
- Cytotoxicity Studies :
- A recent study synthesized several derivatives and tested them against MCF-7 and NCI-H460 cell lines. The most active compounds exhibited IC50 values as low as 0.01 μM, significantly lower than the standard drug doxorubicin .
- Another investigation highlighted that specific derivatives showed IC50 values of 8.48 μM against HEPG-2 and 14.52 μM against HCT-116 .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | MCF-7 | 0.01 |
| Derivative B | HEPG-2 | 8.48 |
| Derivative C | HCT-116 | 14.52 |
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated through MIC determination against various bacterial strains:
- In Vitro Assays :
- Compounds derived from tetrahydrobenzo[b]thiophene were tested against E. coli, P. aeruginosa, Salmonella, and S. aureus. Notably, compound 3b exhibited exceptional activity with an MIC of 1.11 μM against E. coli .
- The SAR studies indicated that electron-withdrawing groups on the benzene ring enhanced antibacterial activity.
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 1.11 |
| P. aeruginosa | 1.00 |
| Salmonella | 0.54 |
| S. aureus | 1.11 |
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study by Anwer et al. (2023) :
- Antibacterial Evaluation Study (2022) :
Comparison with Similar Compounds
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
